2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Description
2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Biological Activity
The compound 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, known for its complex structure, is a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N3O2S, with a molecular weight of approximately 359.5 g/mol. The structure includes an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H25N3O2S |
Molecular Weight | 359.5 g/mol |
CAS Number | 1207025-27-1 |
Enzyme Inhibition
The presence of the imidazole moiety indicates potential enzyme inhibition capabilities. Imidazoles are known to act as inhibitors for several enzymes, including those involved in metabolic pathways related to cancer and inflammation. The thioether linkage may enhance the binding affinity to these targets .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazole or pyrrolidine rings can significantly affect the compound's efficacy:
Modification | Effect on Activity |
---|---|
Substituents on Imidazole | Alter enzyme binding affinity |
Variation in Pyrrolidine | Influence on pharmacokinetics |
Presence of Methoxy Group | Potentially increases lipophilicity |
Case Studies and Research Findings
Several studies have explored similar compounds with related structures:
- Anticancer Studies : A study demonstrated that imidazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration ranges .
- Molecular Docking Studies : Computational analyses suggest that modifications to the thioether group can enhance interaction with target proteins involved in cancer pathways .
- Enzyme Interaction Studies : Research indicated that compounds similar to this one could inhibit specific enzymes linked to inflammatory responses, suggesting a dual role in both anticancer and anti-inflammatory activities .
Properties
IUPAC Name |
2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-3-21-16(14-6-8-15(23-2)9-7-14)12-19-18(21)24-13-17(22)20-10-4-5-11-20/h6-9,12H,3-5,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEMCMMRSSDLOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.